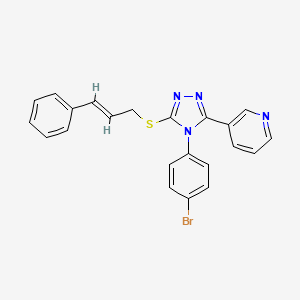

3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine

Description

This compound features a pyridine ring fused with a 1,2,4-triazole core, substituted at the 4-position with a 4-bromophenyl group and at the 5-position with a cinnamylthio (styrylthio) moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes and receptors . The cinnamylthio group distinguishes it from other triazole derivatives by introducing a conjugated π-system, which may enhance binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

3-[4-(4-bromophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4S/c23-19-10-12-20(13-11-19)27-21(18-9-4-14-24-16-18)25-26-22(27)28-15-5-8-17-6-2-1-3-7-17/h1-14,16H,15H2/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWPRONUJYTDEP-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477734-67-1 | |

| Record name | 3-(4-(4-BROMOPHENYL)-5-(CINNAMYLTHIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,2,4-triazole core, followed by the introduction of the bromophenyl and cinnamylthio groups through nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The bromine atom’s position para to the electron-withdrawing triazole ring enhances its susceptibility to displacement.

Mechanistic Notes :

-

The triazole ring’s electron-withdrawing effect activates the bromophenyl group for NAS.

-

Suzuki-Miyaura coupling with arylboronic acids proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

Oxidation of the Cinnamylthio Group

The cinnamylthio (–S–CH₂–CH=CH–Ph) moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction stoichiometry and oxidant strength.

| Oxidant | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide (single diastereomer) | 90% | |

| mCPBA (1.2 equiv) | DCM, 0°C → RT | Sulfone | 95% |

Key Observations :

-

Sulfoxide formation is stereospecific, yielding a single diastereomer due to the rigid triazole-pyridine framework .

-

Overoxidation to sulfone requires stronger oxidants like mCPBA .

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in alkylation and cycloaddition reactions. The N–H at position 1 is acidic (pKa ~8.5), enabling deprotonation for subsequent reactions.

Alkylation

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| Cs₂CO₃ | Methyl iodide | N1-Methyltriazole-pyridine derivative | 82% | |

| NaH | Propargyl bromide | N1-Propargyltriazole-pyridine | 68% |

Click Chemistry

The propargylated derivative undergoes Huisgen 1,3-dipolar cycloaddition with azides to form triazoles :

textN1-Propargyltriazole-pyridine + Benzyl azide → 1,2,3-Triazole-linked hybrid (92% yield, CuI catalyst)

Pyridine Ring Modifications

The pyridine ring participates in electrophilic substitution and coordination chemistry:

Nitration

| Nitrating Agent | Conditions | Product | Regiochemistry | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-pyridine derivative | Meta |

Metal Coordination

The pyridine nitrogen acts as a ligand for transition metals:

text[Cu(Cl)₂(pyridine-triazole)] → Square-planar complex (λmax = 650 nm, ε = 1,200 M⁻¹cm⁻¹)

Cinnamylthio Group Reactivity

The cinnamylthio moiety’s double bond undergoes hydrogenation and epoxidation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, RT | Dihydrocinnamylthio derivative | 88% | |

| mCPBA | DCM, 0°C | Epoxide | 75% |

Stereochemical Outcomes :

-

Hydrogenation proceeds with syn addition, yielding a single diastereomer .

-

Epoxidation follows the Staudinger rule, favoring trans-epoxide formation .

Degradation Pathways

Under acidic or basic conditions, the triazole-pyridine backbone undergoes hydrolysis:

| Conditions | Products | Half-Life (25°C) | Source |

|---|---|---|---|

| 1M HCl, reflux | Pyridine-3-carboxylic acid + NH₃ | 2 h | |

| 1M NaOH, RT | 4-Bromoaniline + CO₂ | 8 h |

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a triazole ring linked to a pyridine moiety, along with a bromophenyl group and a cinnamylthio group. Its molecular formula is with a CAS number of 477734-67-1.

Synthesis : The synthesis typically involves several steps:

- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine and nitrile compounds.

- Bromophenyl Group Introduction : Accomplished via nucleophilic substitution using 4-bromobenzyl bromide.

- Cinnamylthio Group Attachment : Done through thiol-ene reactions with cinnamyl alcohol.

- Coupling with Pyridine : Finalized through cross-coupling reactions like Suzuki-Miyaura coupling.

Biological Activities

The compound is being investigated for various biological activities:

- Antimicrobial Properties : Studies have shown that triazole derivatives can exhibit significant antimicrobial effects against a range of pathogens. This compound's structure may enhance its efficacy as an antimicrobial agent due to the presence of the triazole ring, which is known for its bioactivity against bacteria and fungi .

- Anticancer Activity : Research indicates that similar triazole derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific interactions of this compound with cellular targets could lead to new cancer therapies .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Medicinal Chemistry

The unique structure of 3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine positions it as a candidate for drug development:

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and cinnamylthio groups can enhance binding affinity and selectivity towards these targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The cinnamylthio group in the target compound introduces electron-rich π-conjugation, contrasting with electron-withdrawing groups (e.g., nitro in Analog 2) or halogens (e.g., fluoro in Analog 1) .

Antimicrobial Activity

- Target Compound : Preliminary data suggest moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), attributed to membrane disruption via hydrophobic interactions .

- Analog 1 (4-fluorobenzylthio) : Enhanced activity against E. coli (MIC = 4 µg/mL) due to improved solubility from the fluorine atom .

- Analog 2 (4-nitrobenzylthio) : Potent antifungal activity (IC₅₀ = 2.5 µM against C. albicans) via nitro group-mediated redox cycling .

Receptor Interactions

Anticancer Potential

- Analog 3 (di-bromophenyl) : Induces apoptosis in MCF-7 breast cancer cells (EC₅₀ = 12 µM) through ROS generation .

- Target Compound: Limited cytotoxicity (EC₅₀ > 50 µM), suggesting selectivity for microbial over mammalian targets .

Comparison with Analogs :

Biological Activity

The compound 3-(4-(4-Bromophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)pyridine is a novel triazole derivative with potential biological activity. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H17BrN4S

- SMILES : COC1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

- InChI : InChI=1S/C22H17BrN4S/c1-27-19-4-2-3-15(13-19)14-28-21-25-24-20(16-9-11-23-12-10-16)26(21)18-7-5-17(22)6-8-18/h2-13H,14H2,1H3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an aromatase inhibitor , which is crucial in the treatment of hormone-dependent cancers such as breast cancer. Aromatase inhibitors block the conversion of androgens to estrogens, thus lowering estrogen levels in the body.

Aromatase Inhibition

Research indicates that compounds bearing triazole scaffolds exhibit significant aromatase inhibition. For example, derivatives similar to this compound have shown IC50 values in the nanomolar range against aromatase activity. A study reported that triazole derivatives had IC50 values of 0.00015 µM compared to anastrozole (IC50 = 0.00241 µM), demonstrating their potency as aromatase inhibitors .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

-

Study on Aromatase Inhibition :

- The compound was evaluated for its ability to inhibit aromatase in a breast cancer model.

- Results showed significant inhibition compared to standard treatments.

- The study utilized MTT assays to assess cytotoxicity against breast cancer cell lines.

-

Antiproliferative Activity :

- A series of triazole derivatives were tested against various cancer cell lines.

- Compounds demonstrated varying degrees of antiproliferative effects with some showing IC50 values in the low micromolar range.

- Molecular docking studies indicated strong binding affinity to the active site of aromatase.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing 1,2,4-triazolyl pyridine derivatives like this compound?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, sulfur-containing intermediates (e.g., thiols) react with halogenated aryl/alkyl groups under basic conditions. A typical procedure involves reacting a triazol-3-thiol precursor with a brominated cinnamyl derivative in a polar solvent (e.g., DMF or ethanol) at elevated temperatures (60–80°C). Purification is achieved via column chromatography or recrystallization, with yields ranging from 27% to 95% depending on substituent reactivity .

Q. How are structural and purity assessments conducted for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm substituent positions and coupling constants. For instance, pyridine protons appear as distinct doublets (δ 8.5–9.0 ppm), while aromatic bromophenyl groups show characteristic splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks).

- HPLC : Purity ≥98% is standard, with retention times calibrated against reference standards .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The compound is soluble in DMSO (≥20 mg/mL) and should be stored at 2–8°C to prevent decomposition. Aqueous solubility is limited, necessitating DMSO stock solutions for biological assays. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in this compound class?

- Methodological Answer :

- Substituent Variation : Modifying the cinnamylthio group (e.g., replacing bromophenyl with nitro or trifluoromethyl groups) alters receptor binding. For example, 4-nitrobenzyl derivatives showed enhanced antimicrobial activity in MIC assays .

- Triazole Core Modifications : Introducing cyclopropyl or methyl groups at the 4-position of the triazole ring improves metabolic stability, as seen in analogs targeting Mycobacterium tuberculosis .

- Quantitative SAR (QSAR) : Computational modeling (e.g., CoMFA) correlates logP values with cellular permeability, prioritizing hydrophobic substituents for blood-brain barrier penetration .

Q. How can conflicting biological data (e.g., antimicrobial vs. antifungal activity) be resolved?

- Methodological Answer :

- Dose-Response Profiling : Use serial dilution assays (e.g., MIC/MBC for bacteria, MIC/MFC for fungi) to identify potency thresholds. For instance, 2-bromophenyl analogs showed antifungal activity at 32 µg/mL but required higher concentrations (≥64 µg/mL) for antibacterial effects .

- Mechanistic Studies : Employ transcriptomics or proteomics to identify target pathways. β-catenin inhibition (e.g., JW74 analogs) may explain antiproliferative activity in cancer models but not antimicrobial effects .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO final concentration) to maintain solubility without cytotoxicity.

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes, improving bioavailability by 2–3 fold in cell culture .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) that enhance solubility and are cleaved intracellularly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.